N(6)-[(Indol-3-yl)acetyl]-L-lysine
N(6)-[(Indol-3-yl)acetyl]-L-lysine
N(6)-[(indol-3-yl)acetyl]-L-lysine is a N(6)-acyl-L-lysine and a non-proteinogenic L-alpha-amino acid. It is a tautomer of a N(6)-[(indol-3-yl)acetyl]-L-lysine zwitterion.
Brand Name:
Vulcanchem
CAS No.:
17929-68-9
VCID:
VC0100925
InChI:
InChI=1S/C16H21N3O3/c17-13(16(21)22)6-3-4-8-18-15(20)9-11-10-19-14-7-2-1-5-12(11)14/h1-2,5,7,10,13,19H,3-4,6,8-9,17H2,(H,18,20)(H,21,22)/t13-/m0/s1
SMILES:
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCCCC(C(=O)O)N
Molecular Formula:
C16H21N3O3
Molecular Weight:
303.36 g/mol
N(6)-[(Indol-3-yl)acetyl]-L-lysine
CAS No.: 17929-68-9
Main Products
VCID: VC0100925
Molecular Formula: C16H21N3O3
Molecular Weight: 303.36 g/mol
CAS No. | 17929-68-9 |
---|---|
Product Name | N(6)-[(Indol-3-yl)acetyl]-L-lysine |
Molecular Formula | C16H21N3O3 |
Molecular Weight | 303.36 g/mol |
IUPAC Name | (2S)-2-amino-6-[[2-(1H-indol-3-yl)acetyl]amino]hexanoic acid |
Standard InChI | InChI=1S/C16H21N3O3/c17-13(16(21)22)6-3-4-8-18-15(20)9-11-10-19-14-7-2-1-5-12(11)14/h1-2,5,7,10,13,19H,3-4,6,8-9,17H2,(H,18,20)(H,21,22)/t13-/m0/s1 |
Standard InChIKey | FKIGOUKDKBOZID-ZDUSSCGKSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCCC[C@@H](C(=O)O)N |
SMILES | C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCCCC(C(=O)O)N |
Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCCCC(C(=O)O)N |
Description | N(6)-[(indol-3-yl)acetyl]-L-lysine is a N(6)-acyl-L-lysine and a non-proteinogenic L-alpha-amino acid. It is a tautomer of a N(6)-[(indol-3-yl)acetyl]-L-lysine zwitterion. |
Synonyms | IAA-lysine indole-3-acetyl-epsilon-lysine indoleacetic acid-lysine |
PubChem Compound | 161240 |
Last Modified | Nov 11 2021 |
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